N-Despropyl Macitentan-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H18Br2N6O4S |

|---|---|

分子量 |

578.3 g/mol |

IUPAC 名称 |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |

InChI |

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)/i7D2,8D2 |

InChI 键 |

PIJUSICWAKBTEZ-OSEHSPPNSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCC |

规范 SMILES |

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

产品来源 |

United States |

Foundational & Exploratory

What are the chemical properties of N-Despropyl Macitentan-d4

An In-depth Technical Guide to the Chemical Properties of N-Despropyl Macitentan-d4

Introduction

This compound is the deuterium-labeled analogue of N-Despropyl Macitentan (also known as Aprocitentan or ACT-132577).[][2] N-Despropyl Macitentan is a pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[][] The incorporation of four deuterium (B1214612) atoms into the ethoxy linker of the molecule makes this compound a valuable tool in scientific research.[] It serves primarily as an internal standard for quantitative bioanalysis using mass spectrometry, allowing for precise tracking and quantification of its non-labeled counterpart in complex biological matrices.[2][4] It is also used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug.[2]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its application in analytical chemistry and drug metabolism studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀D₄Br₂N₆O₄S | [][5][6] |

| Molecular Weight | 550.22 g/mol | [][5][6] |

| IUPAC Name | 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine | [] |

| Synonyms | Macitentan ACT-132577 D4, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide-d4, Aprocitentan D4 | [] |

| Parent Drug CAS | 441798-33-0 (Macitentan) | [2] |

| Unlabeled CAS | 1103522-45-7 (N-Despropyl Macitentan) | [][2][] |

| Purity | Typically ≥98% (by HPLC) | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in DMSO (≥ 46 mg/mL for unlabeled) | [] |

| Storage | Recommended at -20°C for long-term stability | [] |

Mechanism of Action: Endothelin Receptor Antagonism

N-Despropyl Macitentan, the active metabolite, functions similarly to its parent drug, Macitentan, as a dual antagonist of endothelin (ET) receptors, ETA and ETB.[7][8] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a critical role in the pathophysiology of PAH by promoting vasoconstriction and the proliferation of pulmonary artery smooth muscle cells.[8][9]

ET-1 exerts its effects by binding to two receptor subtypes:

-

ETA Receptors : Located on smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[7][8]

-

ETB Receptors : Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where their activation can induce vasodilation through nitric oxide release and also facilitate the clearance of ET-1.[7][9]

In PAH, the overexpression of ET-1 leads to pathological vascular remodeling.[7] By blocking the binding of ET-1 to both ETA and ETB receptors, N-Despropyl Macitentan inhibits these downstream signaling pathways, leading to vasodilation and a reduction in vascular proliferation.[10][11]

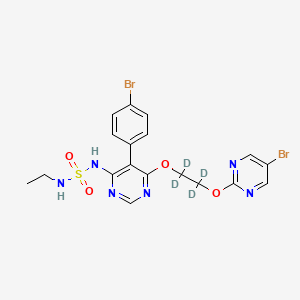

Caption: Mechanism of action of N-Despropyl Macitentan on smooth muscle cells.

Experimental Protocols

Detailed synthesis protocols for this compound are proprietary and not publicly available. However, its synthesis would follow established methods for preparing Macitentan, incorporating a deuterated starting material for the ethoxy side chain. The general analytical workflow for characterization and quantification is well-understood.

Purity and Identity Confirmation

The identity and purity of this compound are typically established using a combination of analytical techniques. Commercial suppliers provide a Certificate of Analysis (CoA) with data from these methods.[12]

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase HPLC method is commonly used. The compound is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) and injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is run through a C18 column.

-

Detection: UV detection at a wavelength where the chromophores of the molecule absorb strongly.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >98% is common for such standards.[]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic enrichment.

-

Method: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. The observed mass should correspond to the calculated mass of the deuterated compound (C₁₆H₁₀D₄Br₂N₆O₄S), confirming the presence of the four deuterium atoms.

-

Analysis: The isotopic pattern is analyzed to ensure it matches the theoretical pattern for a molecule containing two bromine atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and the position of the deuterium labels.

-

Method: ¹H NMR and ¹³C NMR spectra are acquired.[12]

-

Analysis: In the ¹H NMR spectrum, the absence of signals corresponding to the four protons on the ethoxy bridge confirms successful deuteration at that position. The remaining signals should be consistent with the structure of N-Despropyl Macitentan.

-

Quantitative Analysis Workflow (LC-MS/MS)

This compound is used as an internal standard (IS) for the quantification of N-Despropyl Macitentan in biological samples.

Caption: Workflow for bioanalysis using this compound as an internal standard.

-

Protocol:

-

Sample Preparation: A known amount of this compound (the internal standard) is added ("spiked") into the biological sample (e.g., plasma, urine).

-

Extraction: The analyte and the internal standard are extracted from the biological matrix, typically through protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.

-

Quantification: Because the deuterated IS behaves almost identically to the non-deuterated analyte during extraction and ionization, any sample loss or matrix effects will affect both compounds equally. The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve.

-

References

- 2. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Despropyl Macitentan D4 [transfochem.com]

- 6. This compound - Topbatt Chemical Co., Ltd. [biosotop.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 10. What is Macitentan used for? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Despropyl Macitentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification process for N-Despropyl Macitentan-d4, a deuterated analog of a key active metabolite of Macitentan (B1675890). This document details the chemical synthesis pathway, purification methodologies, and presents relevant data for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

N-Despropyl Macitentan is an active metabolite of Macitentan, a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[] The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the non-deuterated form in mass spectrometry-based analyses. This guide outlines a feasible synthetic route and purification strategy for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from the known synthesis of Macitentan. The key strategic consideration is the introduction of the deuterium (B1214612) atoms at a specific stage using a deuterated reagent. The proposed synthetic pathway involves the use of ethylene (B1197577) glycol-d4 to introduce the four deuterium atoms onto the ethoxy linker of the molecule.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis commences with the preparation of a key intermediate, N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide, followed by the introduction of the deuterated sidechain and final coupling with 5-bromo-2-chloropyrimidine (B32469).

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide

-

To a solution of sulfamide in a suitable aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), add a strong base like potassium tert-butoxide at room temperature.

-

Stir the mixture for approximately 30 minutes to form the corresponding salt.

-

Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the reaction mixture.

-

Continue stirring at room temperature for 5-6 hours.

-

Upon completion, quench the reaction with water and acidify with a weak acid (e.g., 10% citric acid solution) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide

-

In a reaction vessel, add ethylene glycol-d4 and a base such as potassium tert-butoxide at a reduced temperature (10-15 °C).

-

Stir the solution for 30 minutes at room temperature.

-

Slowly add the N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide intermediate to the reaction mixture.

-

Heat the reaction to 100-105 °C and maintain for 12-14 hours.

-

After cooling to room temperature, add water and methanol.

-

Acidify the mixture to precipitate the product.

-

Filter, wash with water, and dry the solid under vacuum.

Step 3: Synthesis of this compound

-

Dissolve the N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide in an appropriate solvent like toluene.

-

Add a base, for instance, sodium hydride, at 10-15 °C and stir for 20-30 minutes.

-

Slowly add a solution of 5-bromo-2-chloropyrimidine in a solvent such as dimethylformamide (DMF).

-

Allow the reaction to proceed to completion.

-

After the reaction is complete, perform a suitable work-up, which may include washing with aqueous solutions to remove impurities.

-

The crude this compound can then be isolated by removal of the solvent.

Summary of Reaction Conditions

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Duration (h) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Sulfamide | Potassium tert-butoxide | DMSO | 25-30 | 5-6 |

| 2 | N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]sulfamide, Ethylene glycol-d4 | Potassium tert-butoxide | Ethylene glycol-d4 | 100-105 | 12-14 |

| 3 | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy-d4)-pyrimidin-4-yl]sulfamide, 5-bromo-2-chloropyrimidine | Sodium hydride | Toluene, DMF | 10-15 | - |

Purification of this compound

High purity of this compound is crucial for its application as an internal standard. The primary method for purification is crystallization.

Purification Workflow

The general workflow for the purification of the final compound is outlined below.

Figure 2: General purification workflow for this compound.

Experimental Protocol for Purification

-

The crude this compound is dissolved in a suitable polar solvent such as methanol, ethanol, or acetonitrile.

-

The mixture is heated to a temperature between 60-90 °C with stirring until a clear solution is obtained.

-

The solution is then allowed to cool gradually to room temperature to induce crystallization.

-

The precipitated solid is collected by filtration and washed with a small amount of cold solvent.

-

The purified product is dried under vacuum at 50-55 °C for 20-24 hours.

Purity Analysis

The purity of the final compound should be assessed using high-performance liquid chromatography (HPLC). Commercially available standards often report a purity of ≥98%.[2] Through optimized crystallization, a purity of greater than 99.5% can be achieved.[2]

| Analytical Method | Typical Specification |

| HPLC Purity | > 99.5% |

| Total Impurities | < 0.5% |

Endothelin Signaling Pathway Context

This compound, as a metabolite of Macitentan, functions as an endothelin receptor antagonist. The endothelin (ET) system plays a crucial role in vasoconstriction. ET-1, the primary isoform, binds to ETA and ETB receptors on smooth muscle cells, leading to vasoconstriction. Macitentan and its active metabolite inhibit this binding, resulting in vasodilation.

Figure 3: Simplified endothelin signaling pathway and the action of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. By adapting established synthetic routes for Macitentan and employing rigorous purification techniques, researchers can obtain this valuable deuterated internal standard in high purity. The provided protocols and data serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.

References

Physical and chemical properties of N-Despropyl Macitentan-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Despropyl Macitentan-d4, an isotopically labeled active metabolite of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

This compound serves as a crucial internal standard for the quantitative analysis of N-Despropyl Macitentan in various biological matrices during pharmacokinetic and metabolic studies. Its deuteration offers a distinct mass shift, enabling precise quantification via mass spectrometry.[1]

Physicochemical Properties

This compound is the deuterated analog of N-Despropyl Macitentan, an active metabolite of Macitentan.[] The deuterium (B1214612) labeling is on the ethoxy chain. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide | [] |

| Synonyms | Macitentan ACT-132577 D4, Aprocitentan D4 | [] |

| Molecular Formula | C₁₆H₁₀D₄Br₂N₆O₄S | [][3] |

| Molecular Weight | 550.22 g/mol | [][3] |

| Appearance | Solid powder | [4][] |

| Purity | >95% to 98% (by HPLC) | [][] |

| Solubility | ≥ 46 mg/mL in DMSO | [] |

| Storage Conditions | -20°C, under inert atmosphere | [] |

| Shelf Life | 2 years from the date of QC when stored properly | [] |

Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of Macitentan and general isotopic labeling techniques. The synthesis would likely involve the coupling of a deuterated ethylene (B1197577) glycol derivative with the appropriate pyrimidine (B1678525) intermediates. The parent compound, Macitentan, is synthesized through a multi-step process involving the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with N-propylsulfamide, followed by subsequent reactions to introduce the ethoxy-pyrimidine moiety.[6] The deuterated analog would require the use of ethylene glycol-d4 in the synthesis pathway.

Mechanism of Action: Signaling Pathway

N-Despropyl Macitentan, the non-labeled counterpart, is an active metabolite of Macitentan and acts as a dual endothelin receptor antagonist.[][7] It blocks the binding of endothelin-1 (B181129) (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors on smooth muscle cells.[8] This antagonism prevents ET-1 induced vasoconstriction and cell proliferation, which are key pathological factors in pulmonary arterial hypertension.

Caption: Signaling pathway of Endothelin-1 and the antagonistic action of N-Despropyl Macitentan.

Experimental Protocols

Quantitative Analysis using LC-MS/MS

This protocol is adapted from validated methods for Macitentan and would require optimization for this compound as an internal standard.[9][10][11]

Objective: To quantify N-Despropyl Macitentan in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

N-Despropyl Macitentan analytical standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., human plasma)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of N-Despropyl Macitentan and this compound in methanol (e.g., 1 mg/mL).

-

Prepare working solutions by serial dilution in a suitable solvent mixture (e.g., 50:50 ACN:Water).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry (Positive ESI mode):

-

Monitor the specific mass transitions (MRM) for N-Despropyl Macitentan and this compound. The exact m/z values would need to be determined by infusion of the standards.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of N-Despropyl Macitentan in the unknown samples from the calibration curve.

Caption: Experimental workflow for the quantitative analysis of N-Despropyl Macitentan using LC-MS/MS.

Stability Indicating HPLC Method

This protocol is based on methods developed for Macitentan and would need to be adapted and validated for this compound.[12][13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Orthophosphoric acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Analytical column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

-

Neutralize the acidic and basic solutions before analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an untreated standard solution.

-

Identify and quantify any degradation products.

-

Spectroscopic Data

Detailed NMR and mass spectrometry fragmentation data for this compound are not extensively published. However, the mass spectrum would be expected to show a molecular ion peak at m/z 550.22. The fragmentation pattern would likely be similar to that of N-Despropyl Macitentan, with characteristic losses of the sulfamide (B24259) group and cleavage of the ether linkages. The presence of the four deuterium atoms would result in a +4 Da shift in the mass of fragments containing the deuterated ethoxy group.

Conclusion

This compound is an essential tool for the bioanalysis of Macitentan's active metabolite. This guide provides a summary of its known properties and outlines experimental approaches for its quantification and stability assessment. Researchers should note that while protocols for the parent drug, Macitentan, provide a strong foundation, method optimization and validation are crucial for accurate and reliable results when working with its deuterated metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. This compound, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Secure Verification [machinery.mas.bg.ac.rs]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for N-Despropyl Macitentan-d4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for the N-Despropyl Macitentan-d4 reference standard. This document is intended to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled internal standard for quantitative bioanalytical studies.

Product Information

This compound is the deuterium-labeled form of N-Despropyl Macitentan, the active metabolite of Macitentan. It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of N-Despropyl Macitentan in biological matrices.

Chemical Identity

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | Macitentan ACT-132577-d4, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-d4]-4-pyrimidinyl]-sulfamide |

| Molecular Formula | C₁₆H₁₀D₄Br₂N₆O₄S |

| Molecular Weight | 550.22 g/mol |

| CAS Number | Not widely available |

| Chemical Structure | (A chemical structure image would be placed here in a full document) |

Physicochemical Properties

| Parameter | Value |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO and Methanol (B129727) |

| Storage Conditions | -20°C, protected from light and moisture |

Analytical Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Identity Confirmation

| Analytical Method | Result |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (MS) | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Infrared (IR) Spectroscopy | Conforms to structure |

Purity and Assay

| Analytical Method | Result |

| High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Purity (d₄) | ≥99% |

| Residual Solvents | Meets ICH Q3C limits |

| Water Content (Karl Fischer) | <0.5% |

| Assay (by HPLC or qNMR) | 95.0% - 105.0% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These are representative protocols based on published analytical methods for Macitentan and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 266 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Bioanalysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: Isocratic or gradient elution with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.350 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions are monitored for both the analyte and the internal standard.

-

-

Sample Preparation (from plasma): Protein precipitation is a common method. An aliquot of plasma is mixed with a solution of this compound in acetonitrile. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and other relevant 2D NMR experiments (e.g., COSY, HSQC) are performed to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Mandatory Visualizations

Metabolic Pathway of Macitentan

The following diagram illustrates the metabolic conversion of Macitentan to its active metabolite, N-Despropyl Macitentan.

Analytical Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantification of N-Despropyl Macitentan in a biological matrix using this compound as an internal standard.

This technical guide serves as a comprehensive resource for the understanding and application of the this compound reference standard. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

Commercial Suppliers of N-Despropyl Macitentan-d4 for Research: A Technical Guide

For researchers and drug development professionals engaged in the study of Macitentan, an endothelin receptor antagonist, the use of a stable isotope-labeled internal standard is crucial for accurate bioanalytical quantification. N-Despropyl Macitentan-d4, the deuterated analog of Macitentan's active metabolite, serves as an ideal internal standard for pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of this compound, their product specifications, and detailed experimental protocols for its application.

Commercial Availability and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from prominent commercial sources to facilitate comparison.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| BOC Sciences | - | C16H10D4Br2N6O4S | 550.22 | ≥98% (HPLC)[] | Available in milligram to gram quantities.[] |

| Simson Pharma | M790004 | C16H10D4Br2N6O4S | 550.22 | - | Certificate of Analysis is provided with every compound.[2] |

| MedChemExpress | HY-131996S | - | - | - | Listed as Macitentan impurity B-d4.[3][4][5] |

| Daicel Pharma | Custom | C16H10D4Br2N6O4S | 550.22 | High Purity | Offers custom synthesis of isotope-labeled compounds and provides a detailed Certificate of Analysis.[6][7] |

Experimental Protocols: Bioanalytical Method for Macitentan and its Metabolites using a Deuterated Internal Standard

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Macitentan and its metabolites in human plasma, utilizing a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Macitentan, N-Despropyl Macitentan (the analyte), and this compound (the internal standard) in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Macitentan and N-Despropyl Macitentan stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Macitentan: m/z 589.0 → 203.1

-

N-Despropyl Macitentan: m/z 547.0 → 203.1

-

This compound: m/z 551.0 → 203.1 (Note: The specific MRM transitions should be optimized in the laboratory.)

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the typical workflow for a pharmacokinetic study of Macitentan using this compound as an internal standard.

Caption: Workflow for Bioanalytical Quantification of Macitentan using a Deuterated Internal Standard.

References

- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Daicel Pharma Standards – Trusted Impurity Manufacturer and Supplier [daicelpharmastandards.com]

N-Despropyl Macitentan-d4 CAS number and molecular formula

An In-Depth Technical Guide to N-Despropyl Macitentan-d4

Introduction

N-Despropyl Macitentan (B1675890), also known as Aprocitentan, is the active metabolite of Macitentan, a potent dual endothelin (ET) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[][] The deuterated form, this compound, serves as a stable isotope-labeled internal standard, which is crucial for sensitive and accurate quantification in bioanalytical studies, such as pharmacokinetics, using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

The key identifiers and properties of this compound and its non-deuterated parent compounds are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently available across suppliers, with some listing it as "NA" (Not Available).[3] However, the CAS number 1258428-05-5 is frequently assigned to Macitentan-d4 and is sometimes used by vendors in reference to this compound as well.[4][5][6][7][8]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not consistently assigned (sometimes cited as 1258428-05-5) | C₁₆H₁₀D₄Br₂N₆O₄S | 550.22[][6][9] |

| N-Despropyl Macitentan | 1103522-45-7 | C₁₆H₁₄Br₂N₆O₄S | 546.20[3][10] |

| Macitentan | 441798-33-0 | C₁₉H₂₀Br₂N₆O₄S | 588.27[3] |

Mechanism of Action: Endothelin Receptor Antagonism

Macitentan and its active metabolite, N-Despropyl Macitentan, exert their therapeutic effects by blocking the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB.[11][12] ET-1 is a potent vasoconstrictor and smooth muscle cell mitogen, and its overexpression is a key factor in the pathophysiology of PAH.[13]

-

ETA Receptors : Located on smooth muscle cells, their activation mediates vasoconstriction and cellular proliferation.[11][14]

-

ETB Receptors : Found on both smooth muscle cells (mediating proliferation) and endothelial cells, where they can also induce vasodilation and ET-1 clearance.[14]

By antagonizing both receptor types, Macitentan and its metabolite reduce vasoconstriction and inhibit the vascular remodeling characteristic of PAH.[12][14]

Caption: Endothelin signaling pathway and inhibition by Macitentan.

Quantitative Data

The following tables summarize key quantitative data for Macitentan, the parent drug of N-Despropyl Macitentan. This data is foundational for studies involving the deuterated metabolite.

Table 1: In Vitro and In Vivo Activity of Macitentan

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 0.5 nM | ETA Receptor (recombinant) | [15] |

| IC₅₀ | 391 nM | ETB Receptor (recombinant) | [15] |

| IC₅₀ | 0.9 nM | ET-1 induced Ca²⁺ increase (HPASMCs) | [15] |

| pA₂ | 7.6 | ET-1 induced contraction (rat aorta) | [15] |

| pA₂ | 5.9 | Sarafotoxin S6c induced contraction (rat trachea) | [15] |

| ED₅₀ | 1 mg/kg | Mean arterial blood pressure reduction (DOCA-salt hypertensive rats) | [15] |

Table 2: Parameters from Validated Analytical Methods for Macitentan

| Method | Linearity Range | LLOQ | Average Recovery | Reference |

| UPLC-MS/MS | 1 - 500 ng/mL | 1 ng/mL | 89.8% | [16][17] |

| RP-HPLC | 30 - 150 ppm | Not specified | Not specified | [18] |

| HPTLC | 150 - 600 ng/band | Not specified | Not specified | [19] |

Experimental Protocols

While specific protocols for this compound are proprietary to manufacturers, the methodologies for the parent compound, Macitentan, are well-documented and directly applicable. The synthesis of the deuterated analog would follow similar chemical routes with the introduction of deuterated starting materials. Analytical methods would require minor adjustments, primarily in mass detection.

Synthesis of Macitentan (Illustrative Route)

A novel synthesis of Macitentan has been reported, which can be adapted for its deuterated analogs.[20] The key steps are outlined below.

-

Preparation of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide: This intermediate is synthesized from commercially available starting materials.

-

Reaction with Ethylene (B1197577) Glycol: The intermediate is reacted with ethylene glycol in the presence of a base like potassium tert-butoxide to introduce the hydroxyethoxy side chain.[21]

-

Coupling with 5-bromo-2-chloropyrimidine (B32469): The resulting alcohol is then coupled with 5-bromo-2-chloropyrimidine using a base such as sodium hydride in a suitable solvent like Toluene to yield the final Macitentan product.[21]

-

Purification: The crude product is purified by recrystallization from a solvent like methanol (B129727) or ethyl acetate (B1210297) to achieve high purity (>99.5%).[20][21]

Analytical Method: UPLC-MS/MS for Plasma Quantification

A rapid and sensitive UPLC-MS/MS method has been developed for the determination of Macitentan in human plasma, which serves as an excellent template for methods involving this compound.[16][17]

Sample Preparation Workflow

Caption: Workflow for plasma sample preparation for UPLC-MS/MS analysis.

Method Parameters

-

Chromatographic System: UPLC with a reverse-phase C18 column (e.g., 5 µm, 4.6 × 150 mm).[16]

-

Mobile Phase: Isocratic elution with a mixture such as water containing 0.2% acetic acid and acetonitrile (B52724) (90:10, v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[16]

-

MRM Transitions:

-

Internal Standard (Bosentan used in study): m/z 552.6 → 311.5.[16]

-

Note: For this compound, the specific parent and daughter ion m/z values would be determined during method development, accounting for the mass shift due to deuterium (B1214612) labeling.

Stability-Indicating HPTLC Method

A validated HPTLC method has been developed to assess the stability of Macitentan under various stress conditions, which is critical for understanding its degradation pathways.[19]

Forced Degradation Conditions:

-

Acidic: Subjected to HCl.

-

Alkaline: Subjected to NaOH at various temperatures (60-90 °C).[19]

-

Oxidative: Treated with H₂O₂.

-

Thermal: Heated in a hot air oven (e.g., 80 °C for 4 hours).[19]

-

Photolytic: Exposed to sunlight for a defined period (e.g., 4 hours).[19]

HPTLC Parameters:

-

Stationary Phase: Silica gel TLC F254 plate.[19]

-

Mobile Phase: Toluene: Acetone (7:3 V/V) with 0.02 mL of glacial acetic acid.[19]

-

Detection: Densitometric measurement at 258 nm.[19]

This method was shown to effectively separate Macitentan from its degradation products formed under acidic and alkaline stress.[19]

References

- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Macitentan-d4 | CAS 1258428-05-5 | TargetMol | Biomol.com [biomol.com]

- 6. N-Despropyl Macitentan D4 [transfochem.com]

- 7. Macitentan-d4 - CAS - 1258428-05-5 | Axios Research [axios-research.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. N-Despropyl Macitentan | CAS No- 1103522-45-7 | Simson Pharma Limited [simsonpharma.com]

- 11. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Macitentan used for? [synapse.patsnap.com]

- 13. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. caymanchem.com [caymanchem.com]

- 16. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jetir.org [jetir.org]

- 19. jmnc.samipubco.com [jmnc.samipubco.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

Technical Guide: Deuterium Labeling in N-Despropyl Macitentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium (B1214612) labeling position in N-Despropyl Macitentan-d4, an isotopically labeled active metabolite of Macitentan (B1675890). This document is intended for professionals in pharmaceutical research and development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or in metabolic studies.

Introduction to N-Despropyl Macitentan

N-Despropyl Macitentan, also known as Aprocitentan, is the primary active metabolite of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH)[][]. The metabolic pathway involves an oxidative depropylation of the parent drug, Macitentan[3]. Due to its pharmacological activity, monitoring the concentration of N-Despropyl Macitentan is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of Macitentan.

The use of a stable isotope-labeled version, such as this compound, is essential for accurate quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS)[4]. The deuterium labels provide a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard[4][5].

Position of Deuterium Labeling

The deuterium atoms in this compound are specifically located on the ethoxy bridge of the molecule.

The definitive location is confirmed by the International Union of Pure and Applied Chemistry (IUPAC) name for the compound: 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy ]-6-(sulfamoylamino)pyrimidine[]. This nomenclature precisely indicates that all four hydrogen atoms on the two methylene (B1212753) groups (-O-CH2-CH2-O-) of the ethoxy linker have been substituted with deuterium atoms.

The isotopic labeling is also described by the InChI (International Chemical Identifier) string: InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2 []. The final layer, /i5D2,6D2, specifies that the carbon atoms at positions 5 and 6 of the linear chain (referring to the ethoxy carbons) are each bonded to two deuterium atoms.

The following diagram illustrates the chemical structure of this compound, with the four deuterium atoms explicitly shown.

Quantitative Data

The following table summarizes the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine | [] |

| Molecular Formula | C₁₆H₁₀D₄Br₂N₆O₄S | [] |

| Molecular Weight | 550.22 g/mol | [] |

| Unlabeled CAS | 1103522-45-7 | [] |

| Purity | ≥98% (by HPLC) | [] |

| Synonyms | Macitentan ACT-132577 D4, Aprocitentan D4 | [] |

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the synthesis can be logically inferred from the known synthesis of Macitentan and general deuteration strategies.

The synthesis would likely involve a key deuterated intermediate, 1,1,2,2-tetradeuterioethane-1,2-diol or a derivative thereof. This labeled building block would then be incorporated during the synthesis of the core Macitentan structure.

A plausible logical workflow is outlined below.

Key Steps:

-

Preparation of Deuterated Intermediate: The synthesis would begin with a commercially available, fully deuterated ethylene glycol (d4-ethylene glycol). This precursor would likely be activated or converted into a more reactive derivative, such as a di-tosylate or di-halide, to facilitate subsequent coupling reactions.

-

Coupling to Pyrimidine Core: The deuterated ethoxy precursor is coupled to the appropriate pyrimidine intermediates. Based on known Macitentan synthesis, this involves sequential nucleophilic aromatic substitution reactions[6][7].

-

Final Assembly: The final synthetic steps would involve attaching the sulfamide moiety to complete the structure of this compound.

The confirmation of the deuterium labeling position and isotopic purity is typically achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals in the region corresponding to the ethoxy protons (typically around 4.5 ppm) would confirm the complete substitution of hydrogen with deuterium.

-

²H NMR (Deuterium NMR): A signal in the deuterium spectrum would confirm the presence of deuterium atoms on the ethoxy bridge.

-

¹³C NMR: The carbon signals for the ethoxy bridge carbons would appear as multiplets due to coupling with the attached deuterium atoms (a triplet for a -CD₂- group), providing definitive proof of the label location.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound, which should be approximately 4 Daltons higher than its unlabeled counterpart (550.22 vs. 546.19 g/mol )[][]. This mass shift confirms the incorporation of four deuterium atoms. Fragmentation patterns in MS/MS analysis can further pinpoint the location of the label within the molecule.

-

This document is intended for informational purposes for a technical audience. It synthesizes publicly available data from chemical suppliers and research literature. Specific synthesis and analytical protocols may be proprietary.

References

- 3. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: Quantification of N-Despropyl Macitentan in Human Plasma using N-Despropyl Macitentan-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Despropyl Macitentan (B1675890) (ACT-132577), the active metabolite of Macitentan, in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Despropyl Macitentan-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Macitentan and its active metabolite.

Introduction

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It is metabolized in the body to a major and pharmacologically active metabolite, N-Despropyl Macitentan (also known as ACT-132577).[4][5] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1][2][6][7] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[8] this compound is the deuterium-labeled analogue of N-Despropyl Macitentan and serves as an ideal internal standard for its quantification.[9] This document provides a detailed protocol for the determination of N-Despropyl Macitentan in human plasma using this compound as the internal standard.

Signaling Pathway of Macitentan

Macitentan exerts its therapeutic effect by blocking endothelin (ET) receptors, specifically ET-A and ET-B receptors, on smooth muscle cells. This prevents the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, thereby inhibiting vasoconstriction and cell proliferation.[10]

Caption: Mechanism of action of Macitentan.

Experimental Protocols

Materials and Reagents

-

N-Despropyl Macitentan (Reference Standard)

-

This compound (Internal Standard)[9]

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Despropyl Macitentan and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the N-Despropyl Macitentan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Analyte | Q1 (m/z) -> Q3 (m/z) |

| N-Despropyl Macitentan | 547.1 -> 201.0 |

| This compound | 551.1 -> 201.0 |

Experimental Workflow

Caption: LC-MS/MS workflow for N-Despropyl Macitentan.

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Calibration Curve

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 98.5 | 4.2 |

| 5 | 101.2 | 3.5 |

| 25 | 102.1 | 2.8 |

| 100 | 99.8 | 1.9 |

| 250 | 97.6 | 2.1 |

| 500 | 100.5 | 1.5 |

| 1000 | 99.1 | 1.2 |

| 2000 | 101.8 | 2.3 |

The calibration curve was linear over the range of 1-2000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 1 | 5.1 | 6.3 | 103.2 | 101.7 |

| Low | 3 | 4.5 | 5.2 | 98.9 | 100.4 |

| Medium | 150 | 2.8 | 3.5 | 101.5 | 102.1 |

| High | 1500 | 2.1 | 2.9 | 99.6 | 98.8 |

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of N-Despropyl Macitentan in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and reproducibility. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput bioanalysis in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Application Note: Quantitative Analysis of Macitentan in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macitentan (B1675890) is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Accurate and reliable quantification of Macitentan in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the quantitative analysis of Macitentan in human plasma using a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method has been validated according to FDA guidelines, ensuring its suitability for bioanalytical applications.[1][4]

Experimental Protocols

1. Materials and Reagents

-

Macitentan reference standard

-

Internal Standard (IS): Bosentan[1][2][4], Macitentan-D4[5], or Losartan[6]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (glacial, analytical grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Sola SCX 10 mg/1 mL)[6] or protein precipitation/liquid-liquid extraction reagents.

2. Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The following are representative systems and parameters:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent[5]

-

Ion Source: Electrospray Ionization (ESI)[5][6] or Atmospheric Pressure Chemical Ionization (APCI)[1][2][4] in positive ion mode.

3. UPLC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Macitentan.

Table 1: UPLC Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Accucore AQ C18 (100 x 2.1 mm, 2.6 µm)[6] | Reverse-phase C18 (150 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[6] | A: Water with 0.2% Acetic AcidB: Acetonitrile[1][2] |

| Elution Mode | Isocratic: 20:80 (A:B)[6] | Isocratic: 90:10 (A:B)[1][2] |

| Flow Rate | 0.350 mL/min[6] | 1.0 mL/min[1][2] |

| Column Temp. | 40°C[6] | 35°C[2] |

| Injection Vol. | 5 µL[6] | 10 µL[2] |

| Run Time | 3 minutes[6] | ~4 minutes[5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Macitentan | Internal Standard (Bosentan) | Internal Standard (Losartan) | Internal Standard (Macitentan-D4) |

| Ionization Mode | Positive ESI/APCI | Positive ESI/APCI | Positive ESI | Positive ESI |

| MRM Transition (m/z) | 589.1 → 203.3[1][2][4] | 552.6 → 311.5[1][2][4] | 423 → 207[6] | 593.0 → 204.9[5] |

| Fragmentor Voltage (V) | 150[2] | 230[2] | Optimized for instrument | Optimized for instrument |

| Collision Energy (eV) | 10[2] | 10[2] | Optimized for instrument | 21[5] |

4. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Macitentan and the chosen Internal Standard (e.g., Bosentan) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Macitentan stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-500 ng/mL) and QC samples (Low, Medium, and High concentrations).[1][5]

5. Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample preparation.[7][8]

-

To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 10 µg/mL Bosentan).[4]

-

Add 100 µL of methanol to the mixture.[4]

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of 1M HCl and vortex for another 30 seconds.[4]

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 8 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 250 µL of the mobile phase.[6]

-

Inject the reconstituted sample into the UPLC-MS/MS system.

Method Validation Summary

The described UPLC-MS/MS method was fully validated according to FDA guidelines, assessing linearity, selectivity, specificity, accuracy, precision, sensitivity, stability, matrix effect, and recovery.[1]

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[1][4] or 0.997 - 1020.793 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99[5] |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1][4] |

| Intra-day Precision (%CV) | < 15%[5] |

| Inter-day Precision (%CV) | < 15%[5] |

| Intra-day Accuracy (%Bias) | ±15% (±20% at LLOQ)[5] |

| Inter-day Accuracy (%Bias) | ±15% (±20% at LLOQ)[5] |

| Recovery | 88.4 - 92.3%[4] |

| Matrix Effect | No significant effect observed[8] |

| Stability | Stable under various storage conditions (bench-top, freeze-thaw, long-term)[5][6] |

Visualizations

Caption: Experimental workflow for Macitentan analysis.

Caption: Key parameters for method validation.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantitative determination of Macitentan in human plasma. The method is sensitive, specific, and rapid, making it well-suited for high-throughput analysis in clinical and research settings. The provided protocols and validation data demonstrate the reliability of this method for pharmacokinetic and therapeutic drug monitoring of Macitentan.

References

- 1. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secure Verification [machinery.mas.bg.ac.rs]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Preparation of N-Despropyl Macitentan-d4 Stock Solutions

Introduction

N-Despropyl Macitentan-d4 is the deuterated analog of N-Despropyl Macitentan, an active metabolite of Macitentan. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Macitentan and its metabolites in biological matrices. Accurate and precise preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of such analytical methods. This document provides a detailed protocol for the preparation of this compound stock solutions.

Physicochemical Data

A summary of the relevant physicochemical data for N-Despropyl Macitentan and its deuterated analog is provided in the table below.

| Property | N-Despropyl Macitentan | This compound |

| Molecular Formula | C₁₆H₁₄Br₂N₆O₄S | C₁₆H₁₀D₄Br₂N₆O₄S |

| Molecular Weight | 546.20 g/mol | 550.22 g/mol |

| Solubility | ≥ 46 mg/mL in DMSO | Soluble in common organic solvents (e.g., Methanol) |

| Appearance | Powder | Solid |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a primary stock solution of this compound at a concentration of 1 mg/mL, and subsequent dilution to a working stock solution.

3.1. Materials and Equipment

-

This compound (solid form, of known purity)

-

Methanol (B129727) (LC-MS grade or equivalent)

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (Class A, various sizes, e.g., 1 mL, 10 mL)

-

Pipettes (calibrated, various sizes)

-

Vortex mixer

-

Sonicator

3.2. Primary Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.

-

Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

-

Add approximately 0.75 mL of methanol to the volumetric flask.

-

Vortex the flask for 30-60 seconds to facilitate dissolution.

-

If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Add methanol to the volumetric flask up to the 1 mL mark.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Clearly label the flask with the compound name, concentration, solvent, and preparation date.

3.3. Working Stock Solution Preparation (e.g., 10 µg/mL)

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

-

Add methanol to the volumetric flask up to the 10 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the flask with the compound name, concentration (10 µg/mL), solvent, and preparation date.

3.4. Storage and Stability

-

Store the stock solutions at -20°C in tightly sealed containers to minimize solvent evaporation and degradation.

-

The stability of the stock solutions under these conditions should be evaluated as part of the bioanalytical method validation. Preliminary data suggests that similar deuterated standards are stable for at least one month.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

Conclusion

This protocol provides a standardized procedure for the preparation of this compound stock solutions, a critical component in the development and validation of robust bioanalytical methods for the quantification of Macitentan and its metabolites. Adherence to this protocol will contribute to the accuracy and precision of experimental results. It is recommended that the stability of the prepared solutions be thoroughly assessed under the specific storage and handling conditions of the laboratory.

Bioanalytical Method for the Quantification of Macitentan and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan (B1675890) is an orally active, potent dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] It exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation.[3] Macitentan is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form a pharmacologically active metabolite, ACT-132577, and an inactive metabolite, ACT-373898.[2][3][4] Given the pharmacological activity of both the parent drug and its primary metabolite, it is crucial to have robust and reliable bioanalytical methods for their simultaneous quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.

This document provides detailed application notes and protocols for the bioanalytical method development and validation for Macitentan and its active metabolite, ACT-132577, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of Macitentan and its active metabolite, ACT-132577.

Table 1: LC-MS/MS Method Parameters for Macitentan and ACT-132577

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Macitentan & ACT-132577 | Macitentan | Macitentan |

| Internal Standard (IS) | Donepezil[1] | Losartan[5] | Macitentan D4[6] |

| Sample Preparation | Protein Precipitation[1] | Protein Precipitation[5] | Liquid-Liquid Extraction[6] |

| LC Column | Inertsil ODS-SP (100x2.1mm, 3.5µm)[1] | Accucore AQ (100x2.1mm, 2.6µm)[5] | C18 column[6] |

| Mobile Phase | Acetonitrile (B52724): 0.2% Formic Acid[1] | 0.1% Formic acid: Acetonitrile (20:80 v/v)[5] | 0.5% Formic Acid in water:Acetonitrile (20:80 v/v)[6] |

| Flow Rate | 0.3 mL/min[1] | 350 µL/min[5] | 1.0 mL/min[6] |

| Ionization Mode | ESI (+)[5] | ESI (+)[5] | ESI (+)[6] |

| MRM Transitions (m/z) | Macitentan: 547.1→201.0[1] | Macitentan: 589.1→203.3[7] | Not Specified |

| ACT-132577: 589.0→203.0[1] | |||

| Donepezil (IS): 380.5→243.3[1] | Losartan (IS): Not Specified |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (ng/mL) | 1 - 500[1] | 0.997 - 1020.793[5] | 1.00 - 500[6] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[8] | Not Specified | 1.00[6] |

| Mean Recovery (%) | Not Specified | 101.12 (Macitentan), 96.29 (Losartan)[5] | 68.04 - 72.09 (Macitentan), 77.79 (IS)[6] |

| Intra-day Precision (%CV) | < 15%[1] | Not Specified | Not Specified |

| Inter-day Precision (%CV) | < 15%[1] | Not Specified | Not Specified |

| Accuracy (% Bias) | Within ±15%[1] | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Simultaneous Determination of Macitentan and ACT-132577 in Human Plasma by LC-MS/MS (Based on Protein Precipitation)

This protocol is adapted from a validated method for the simultaneous quantification of Macitentan and its active metabolite, ACT-132577, in human plasma.[1]

1. Materials and Reagents:

-

Macitentan and ACT-132577 reference standards

-

Donepezil (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Ultrapure water

2. Stock and Working Solutions Preparation:

-

Prepare individual stock solutions of Macitentan, ACT-132577, and Donepezil (IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system

-

Column: Inertsil ODS-SP (100 x 2.1 mm, 3.5 µm)[1]

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.2% Formic Acid in water.[1]

-

Flow Rate: 0.3 mL/min[1]

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

MRM Transitions:

Protocol 2: Determination of Macitentan in Human Plasma by LC-MS/MS (Based on Liquid-Liquid Extraction)

This protocol provides an alternative sample preparation method using liquid-liquid extraction.[6]

1. Materials and Reagents:

-

As listed in Protocol 1, with the addition of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Macitentan D4 as the internal standard.[6]

2. Stock and Working Solutions Preparation:

-

Follow the procedure described in Protocol 1, using Macitentan D4 as the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of human plasma, add 50 µL of the internal standard working solution.[6]

-

Add 100 µL of 2% v/v orthophosphoric acid.[6]

-

Add 3 mL of the organic extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[6]

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Adapt the LC and MS conditions from Protocol 1 as necessary, optimizing for the specific column and analytes. A C18 column with a mobile phase of 0.5% Formic Acid in water:Acetonitrile (20:80 v/v) at a flow rate of 1.0 mL/min has been reported.[6]

Visualizations

Caption: Metabolic pathway of Macitentan.

Caption: General workflow for bioanalysis of Macitentan.

Caption: Macitentan's mechanism of action.

References

- 1. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of N-Despropyl Macitentan-d4 in Pharmacokinetic Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Despropyl Macitentan (B1675890), also known as ACT-132577, is the major and pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate quantification of N-Despropyl Macitentan in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, as the metabolite contributes significantly to the overall therapeutic effect and has a longer half-life than the parent drug.[2] N-Despropyl Macitentan-d4, a stable isotope-labeled derivative, serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte minimizes variability from sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[3] This document provides detailed application notes and a comprehensive protocol for the use of this compound in pharmacokinetic studies.

Pharmacokinetic Profile of Macitentan and N-Despropyl Macitentan (ACT-132577)